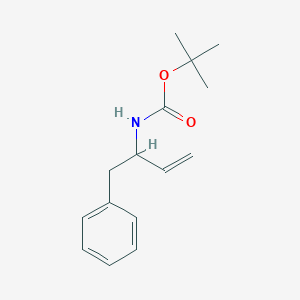

![molecular formula C7H10ClNO B2458107 2-Azaspiro[3.3]heptane-2-carbonyl chloride CAS No. 2416237-14-2](/img/structure/B2458107.png)

2-Azaspiro[3.3]heptane-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

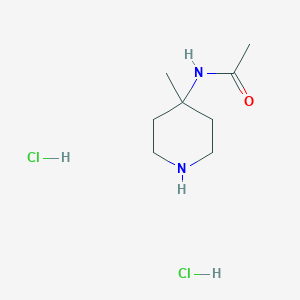

2-Azaspiro[3.3]heptane-2-carbonyl chloride is a chemical compound with a complex structure . It is a derivative of 2-Azaspiro[3.3]heptane, which has a molecular formula of CHN, an average mass of 97.158 Da, and a monoisotopic mass of 97.089149 Da .

Synthesis Analysis

The synthesis of 2-Azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . More detailed procedures for the synthesis can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.3]heptane-2-carbonyl chloride is complex, involving a spirocyclic scaffold . More detailed information about the molecular structure can be found in the referenced papers .科学的研究の応用

Drug Discovery Programs

Azaspiro[3.3]heptanes, including 2-Azaspiro[3.3]heptane-2-carbonyl chloride, are valuable synthetic targets for drug discovery programs . The unique structure of this compound makes it a potential candidate for the development of new drugs .

DNA-Encoded Library Technology (DELT)

This compound has been used in the field of synthetic photochemistry, specifically in the preparation of DNA-encoded library technology (DELT) applications . The compound’s unique structure and properties allow it to be incorporated into complex molecules for DELT applications .

Synthesis of Novel Amino Acids

2-Azaspiro[3.3]heptane-2-carbonyl chloride has been used in the synthesis of novel amino acids. These novel amino acids add to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design.

Visible Light-Mediated Energy Transfer Catalysis

The compound has been used in visible light-mediated energy transfer catalysis . This process involves the use of visible light to initiate chemical reactions, and 2-Azaspiro[3.3]heptane-2-carbonyl chloride’s unique properties make it suitable for this application .

Synthesis of Spirocyclic β-Lactam

2-Azaspiro[3.3]heptane-2-carbonyl chloride has been used in the synthesis of spirocyclic β-lactam . This is a complex chemical process that involves the use of this compound to create a unique chemical structure .

Diversification of Chemical Space

The compound has been used to diversify the chemical space of DNA-encoded libraries . This involves the use of the compound to create a wide variety of different molecules, expanding the range of potential applications .

作用機序

Target of Action

This compound is a synthetic target for drug discovery programs , suggesting it may interact with various biological targets.

Mode of Action

It’s known that the compound can be incorporated into complex molecules via photocatalysis , indicating it may interact with its targets through covalent bonding or intermolecular forces.

Biochemical Pathways

Given its potential as a synthetic target for drug discovery , it’s likely that it could influence a variety of biochemical pathways depending on the specific targets it interacts with.

Result of Action

As a synthetic target for drug discovery , its effects would likely depend on the specific biological targets it interacts with.

特性

IUPAC Name |

2-azaspiro[3.3]heptane-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMJQASMNNUSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

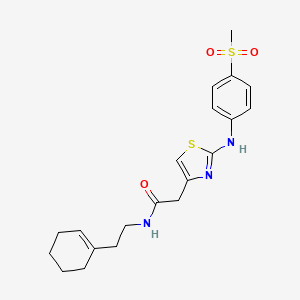

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2458025.png)

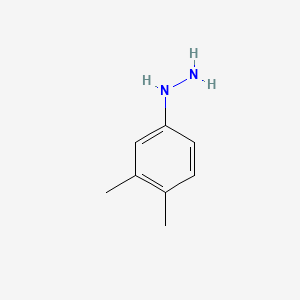

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2458026.png)

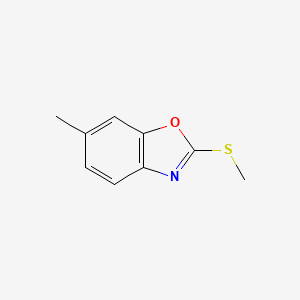

![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2458027.png)

![1-(4-Chlorophenyl)-2-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2458031.png)

![3-Fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2458033.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)

![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)

![10-Ethoxy-2-oxadispiro[2.0.54.23]undecane](/img/structure/B2458039.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2458040.png)